6-Chloro-N-ethyl-5-methyl-N-(2-methylphenyl)pyridine-3-sulfonamide
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Overview
Description
6-Chloro-N-ethyl-5-methyl-N-(2-methylphenyl)pyridine-3-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a pyridine ring substituted with chloro, ethyl, and methyl groups, along with a sulfonamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-ethyl-5-methyl-N-(2-methylphenyl)pyridine-3-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Nitration: Introduction of a nitro group to the pyridine ring.
Reduction: Conversion of the nitro group to an amine.
Sulfonation: Introduction of the sulfonamide group.
Substitution: Introduction of chloro, ethyl, and methyl groups at specific positions on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the above reactions are carried out under controlled conditions. Parameters such as temperature, pressure, and pH are meticulously monitored to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N-ethyl-5-methyl-N-(2-methylphenyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: Conversion of the sulfonamide group to sulfone.
Reduction: Reduction of the chloro group to a hydrogen atom.
Substitution: Replacement of the chloro group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of dechlorinated products.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
6-Chloro-N-ethyl-5-methyl-N-(2-methylphenyl)pyridine-3-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-N-ethyl-5-methyl-N-(2-methylphenyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt essential biochemical pathways, leading to the compound’s therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-N-ethyl-5-methyl-N-(2-ethylphenyl)pyridine-3-sulfonamide
- 6-Chloro-N-ethyl-5-methyl-N-(2-methylphenyl)pyridine-4-sulfonamide
- 6-Chloro-N-ethyl-5-methyl-N-(3-methylphenyl)pyridine-3-sulfonamide
Uniqueness
6-Chloro-N-ethyl-5-methyl-N-(2-methylphenyl)pyridine-3-sulfonamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of the chloro group at the 6-position and the sulfonamide group at the 3-position provides distinct properties compared to its analogs.
Properties
IUPAC Name |
6-chloro-N-ethyl-5-methyl-N-(2-methylphenyl)pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2S/c1-4-18(14-8-6-5-7-11(14)2)21(19,20)13-9-12(3)15(16)17-10-13/h5-10H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMPKVUFUCVDCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1C)S(=O)(=O)C2=CN=C(C(=C2)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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